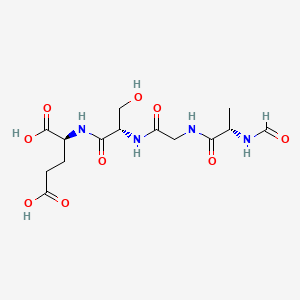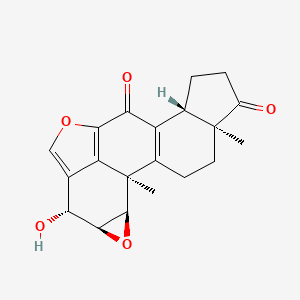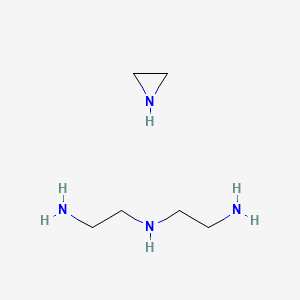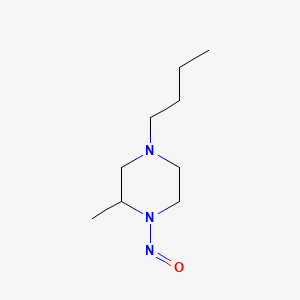
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt is a chemical compound with the molecular formula C9H10Na2O7S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a phenyl group, and two sulfonic acid groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be synthesized through the reaction of cinnamic aldehyde with sodium bisulfite. The reaction involves the addition of sodium bisulfite to cinnamic aldehyde, resulting in the formation of the desired compound . Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Analyse Chemischer Reaktionen
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex metal-organic frameworks and inorganic-organic hybrid materials.
Biology: The compound is involved in pharmacological studies, particularly in the treatment of amyloid A amyloidosis.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and pathways.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt involves its interaction with molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be compared with similar compounds such as:
Cinnamic aldehyde disodium disulfite: Similar in structure but differs in the presence of aldehyde groups.
1,3-Propanedisulfonic acid disodium salt: Lacks the phenyl group, resulting in different chemical properties and applications
The uniqueness of this compound lies in its combination of hydroxy, phenyl, and sulfonic acid groups, which contribute to its diverse reactivity and applications.
Eigenschaften
IUPAC Name |
disodium;1-hydroxy-3-phenylpropane-1,3-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7S2.2Na/c10-9(18(14,15)16)6-8(17(11,12)13)7-4-2-1-3-5-7;;/h1-5,8-10H,6H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYVMBLTLLZQF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4,9-dimethoxy-6-methyl-](/img/new.no-structure.jpg)






![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)

